2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1038362-04-7, molecular formula: C₁₄H₁₇N₃O₂S, molecular weight: 291.37 g/mol) features a 1,2,4-triazole core substituted at position 4 with a branched butan-2-yl group and at position 5 with a phenyl ring. A sulfanylacetic acid moiety is attached to position 3 of the triazole . The compound is of interest in medicinal chemistry due to the known biological activities of triazole derivatives, such as anti-inflammatory, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
2-[(4-butan-2-yl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(2)17-13(11-7-5-4-6-8-11)15-16-14(17)20-9-12(18)19/h4-8,10H,3,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNUPXCGIMETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media. One common method includes the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under basic conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(5-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetic Acid
- Structure : Lacks the 4-butan-2-yl substituent (CAS: 58755-01-4, C₁₀H₉N₃O₂S, MW: 235.26 g/mol) .
- Key Differences :
- The absence of the butan-2-yl group reduces steric bulk and lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the target compound).
- Lower molecular weight may improve aqueous solubility but reduce membrane permeability.
- Biological Relevance : Simpler analogues like this are often used as scaffolds for structure-activity relationship (SAR) studies, highlighting the importance of the 4-alkyl substituent in enhancing target binding .
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol
- Structure: Features a 4-(4-bromophenyl) group and a secondary alcohol instead of acetic acid (CAS: Not provided, C₂₂H₂₀BrN₃OS, MW: 458.39 g/mol) .
- Replacement of acetic acid with a phenylethanol moiety eliminates carboxylic acid functionality, reducing acidity (pKa ~10 vs. ~4.5 for acetic acid derivatives).
- Synthesis : Prepared via S-alkylation of triazole thiols followed by ketone reduction .
{[4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
- Structure : Substituted with benzyl (4-position) and 2,4-dichlorophenyl (5-position) groups (CAS: 537017-41-7, C₂₁H₁₆Cl₂N₃O₂S, MW: 454.34 g/mol) .
- Higher molecular weight (~454 g/mol) may impact pharmacokinetics (e.g., reduced oral bioavailability).
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
- Structure : Contains a benzodioxole ring at position 5 (CAS: 80987-62-8, C₁₇H₁₃N₃O₄S, MW: 367.37 g/mol) .
- Key Differences :
- The benzodioxole group provides metabolic stability due to its resistance to oxidative degradation.
- Increased aromaticity may enhance π-π stacking interactions with biological targets.
Physicochemical and Pharmacological Comparisons
*clogP values estimated using fragment-based methods.
Biological Activity
The compound 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is characterized by the presence of a triazole ring and a sulfanyl group, which may contribute to its biological properties. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on related compounds found that triazoles can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-{[4-(butan-2-yl)-5-phenyl...} | Staphylococcus aureus | 15 |
| 2-{[4-(butan-2-yl)-5-phenyl...} | Escherichia coli | 17 |
| 2-{[4-(butan-2-yl)-5-phenyl...} | Pseudomonas aeruginosa | 14 |
The above table summarizes the antibacterial activity of the compound against common bacterial strains. The inhibition zones suggest moderate to strong antibacterial effects.
Antifungal Activity
Triazole compounds are also known for their antifungal properties. In vitro studies have demonstrated that certain derivatives can effectively inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-{[4-(butan-2-yl)-5-phenyl...} | Candida albicans | 32 |
| 2-{[4-(butan-2-yl)-5-phenyl...} | Aspergillus niger | 64 |
This table shows the MIC values for antifungal activity, indicating effective concentrations needed to inhibit fungal growth.
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
A notable study explored the effects of a similar triazole compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings indicate that the compound exhibits promising anticancer activity, with IC50 values suggesting effective concentrations for therapeutic action.
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of triazole derivatives highlighted the importance of substituent groups on the triazole ring in enhancing activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the butan-2-yl group could optimize antibacterial potency.
- Case Study on Antifungal Properties : Another research effort focused on the antifungal activity of triazole compounds against clinical strains of fungi. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of Candida.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
